molecular formula C9H6O4 B1602085 6-Hydroxybenzofuran-2-carboxylic acid CAS No. 334022-87-6

6-Hydroxybenzofuran-2-carboxylic acid

Cat. No.: B1602085
CAS No.: 334022-87-6
M. Wt: 178.14 g/mol
InChI Key: YVQBMJRTSYWMFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxybenzofuran-2-carboxylic acid is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a benzofuran ring with a hydroxyl group at the 6-position and a carboxylic acid group at the 2-position.

Biochemical Analysis

Biochemical Properties

6-Hydroxybenzofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and context .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, this compound can modulate the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their structure and function. For instance, it has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade under others, leading to a loss of activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity. At higher doses, it can become toxic, leading to adverse effects such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. This interaction can affect metabolic flux and alter the levels of various metabolites. Additionally, this compound can act as a substrate for certain enzymes, leading to the production of metabolites with distinct biological activities .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific tissues can influence its biological activity and overall efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of this compound within cells can determine its specific biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxybenzofuran-2-carboxylic acid typically involves a multi-step process:

    Reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid: This step forms an intermediate compound.

    Formation of 6-methoxybenzofuran: The

Properties

IUPAC Name

6-hydroxy-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQBMJRTSYWMFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573736
Record name 6-Hydroxy-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334022-87-6
Record name 6-Hydroxy-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxybenzofuran-2-carboxylic acid
Reactant of Route 2
6-Hydroxybenzofuran-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-Hydroxybenzofuran-2-carboxylic acid
Reactant of Route 4
6-Hydroxybenzofuran-2-carboxylic acid
Reactant of Route 5
6-Hydroxybenzofuran-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-Hydroxybenzofuran-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.